molecular formula C7H6N2 B1214698 Imidazo[1,5-a]pyridine CAS No. 274-47-5

Imidazo[1,5-a]pyridine

Cat. No. B1214698
Key on ui cas rn: 274-47-5
M. Wt: 118.14 g/mol
InChI Key: JMANUKZDKDKBJP-UHFFFAOYSA-N
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Patent
US04588732

Procedure details

A solution of 5-[p-(cyanomethyl)phenethyl]imidazo[1,5-a]pyridine (1.0 g) in 2N sodium hydroxide (30 ml) is heated under reflux for 15 hours, acidified with concentrated sulfuric acid and filtered to yield 5-[p-carboxymethyl)phenethyl]imidazo[1,5-a]pyridine.
Name
5-[p-(cyanomethyl)phenethyl]imidazo[1,5-a]pyridine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(CC1C=CC(CC[C:10]2[N:15]3[CH:16]=[N:17][CH:18]=[C:14]3[CH:13]=[CH:12][CH:11]=2)=CC=1)#N.S(=O)(=O)(O)O>[OH-].[Na+]>[CH:18]1[N:17]=[CH:16][N:15]2[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=12 |f:2.3|

Inputs

Step One
Name
5-[p-(cyanomethyl)phenethyl]imidazo[1,5-a]pyridine
Quantity
1 g
Type
reactant
Smiles
C(#N)CC1=CC=C(CCC2=CC=CC=3N2C=NC3)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 hours
Duration
15 h
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C=1N=CN2C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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